

Application Note: 2,5-Dimethoxy-d6-4-methyl-benzaldehyde in Metabolic Profiling

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Compound of Interest

Compound Name:	2,5-Dimethoxy-d6-4-methyl-benzaldehyde
CAS No.:	58262-07-0
Cat. No.:	B129007

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Abstract & Introduction

2,5-Dimethoxy-4-methyl-benzaldehyde (DMB) is a pivotal precursor in the synthesis of the "2C" and "DOx" series of phenethylamine 5-HT₂ receptor agonists (e.g., 2C-D, DOM). In metabolic toxicology and forensic analysis, understanding the biotransformation of the benzaldehyde moiety is critical, as it serves as both a synthetic intermediate and a primary metabolite of the parent amine via oxidative deamination.

This application note details the utility of **2,5-Dimethoxy-d6-4-methyl-benzaldehyde** (

-DMB), where the six hydrogen atoms on the two methoxy groups are replaced with deuterium (

). This isotopic labeling serves two distinct, high-value functions:

- **Metabolic Probe (Mechanistic):** It induces a Deuterium Kinetic Isotope Effect (DKIE) that significantly slows CYP450-mediated O-demethylation, allowing researchers to isolate and quantify competing metabolic pathways (e.g., aldehyde oxidation vs. ring hydroxylation).

- Internal Standard (Analytical): It provides a mass-shifted (+6 Da), chemically equivalent reference for LC-MS/MS quantitation that resists "cross-talk" from natural isotopes and minimizes ion suppression effects.

Mechanistic Basis: The Deuterium Switch Metabolic Pathways and the Isotope Effect

The metabolism of methoxy-benzaldehydes is dominated by three competing routes:

- O-Demethylation: Catalyzed primarily by CYP2D6 and CYP2C19. This involves hydrogen abstraction from the methoxy carbon—a step highly sensitive to isotopic substitution.
- Aldehyde Oxidation: Conversion to the corresponding benzoic acid (2,5-dimethoxy-4-methylbenzoic acid) by Aldehyde Dehydrogenase (ALDH) or Cytosolic Aldehyde Oxidase.
- Aldehyde Reduction: Conversion to the benzyl alcohol by Alcohol Dehydrogenase (ADH).

The

-Advantage: Replacing C-H bonds with C-D bonds increases the bond dissociation energy (C-D is stronger than C-H). In O-demethylation, C-H bond breaking is the rate-limiting step (RLS). Therefore,

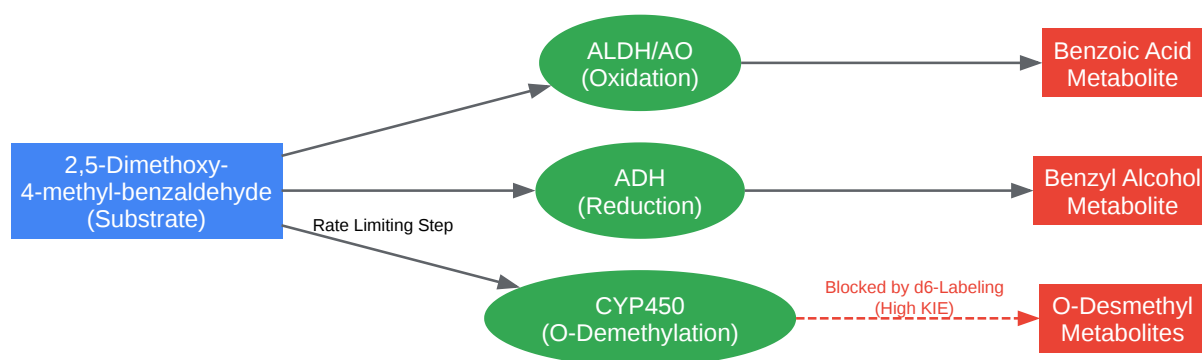
-DMB exhibits a primary Kinetic Isotope Effect (KIE), typically reducing the reaction rate () by a factor of 2 to 10.

This "blocks" the O-demethylation route, forcing the metabolic flux towards Aldehyde Oxidation/Reduction. Comparing the metabolic profile of native DMB vs.

-DMB reveals the specific contribution of O-demethylation to total clearance ().

Pathway Visualization

The following diagram illustrates the metabolic divergence and the specific block imposed by deuteration.



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Caption: Metabolic fate of DMB. The red dashed line indicates the O-demethylation pathway significantly inhibited by the Deuterium Kinetic Isotope Effect (DKIE).

Experimental Protocols

Protocol A: Microsomal Stability & KIE Determination

Objective: Calculate the Intrinsic Clearance (

) and the Deuterium Isotope Effect (

).

Materials

- Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
- Substrates: DMB (Native) and d_6 -DMB.
- Cofactor: NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 3.3 mM G6PDH), 0.4 U/mL G6PDH).

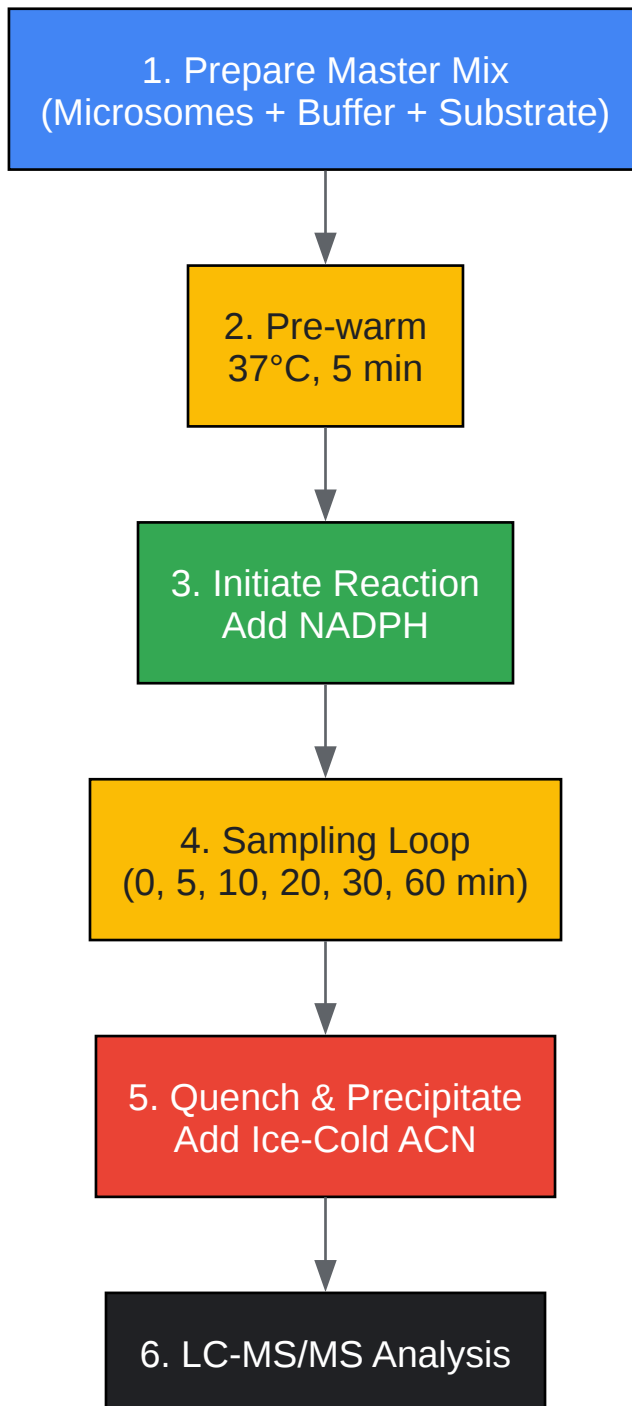
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Workflow Steps

- Pre-Incubation:
 - Prepare two separate reaction mixtures (one for Native, one for).
 - Mix Buffer + Microsomes (final conc. 0.5 mg/mL) + Substrate (final conc. 1 μ M).
 - Note on Substrate Conc: 1 μ M is chosen to ensure conditions are below (linear kinetics).
 - Pre-warm at 37°C for 5 minutes.
- Initiation:
 - Add NADPH regenerating system to start the reaction.
 - Control: Run a parallel "No-NADPH" control to assess chemical stability.[\[1\]](#)
- Sampling:
 - At timepoints
min, remove 50 μ L aliquots.
- Quenching:
 - Immediately dispense aliquot into 150 μ L ice-cold Quench Solution.
 - Vortex for 30 seconds; Centrifuge at 4000g for 15 min at 4°C.
- Analysis:

- Inject supernatant onto LC-MS/MS.

Experimental Workflow Diagram



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Caption: Step-by-step microsomal stability workflow for comparative kinetic studies.

Protocol B: LC-MS/MS Quantitation Parameters

Objective: Selective detection of Native vs.

-DMB.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Ionization: Electrospray Ionization (ESI), Positive Mode. Chromatography: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm). Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

MRM Transitions Table:

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Rationale for Fragment
DMB (Native)	181.1	166.1	20	Loss of (Methyl radical)
DMB (Native)	181.1	151.1	35	Loss of (Formaldehyde)
-DMB (IS)	187.1	169.1	20	Loss of (Deuteromethyl)
-DMB (IS)	187.1	154.1	35	Loss of (Deuteroformaldehyde)

Note: The mass shift of +6 Da in the parent is preserved in the product ions only if the fragment retains the methoxy groups. The transitions above assume the loss of methyl/methoxy groups, necessitating careful selection to avoid "cross-talk." Ideally, use the transition representing the loss of the aldehyde carbonyl (CO) if available, or validate the specific fragmentation pattern of your instrument.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ()

Plot the natural log (

) of the remaining substrate percentage against time. The slope of the linear regression is (depletion rate constant).

Calculating Deuterium Kinetic Isotope Effect (DKIE)

The KIE value indicates the role of C-H bond breaking in the overall clearance.

Interpretation Guide:

- DKIE

1.0: No isotope effect. O-demethylation is not the rate-limiting step, or the molecule is cleared primarily via Aldehyde Oxidation/Reduction (which does not involve the deuterated sites).
- DKIE > 2.0: Significant primary isotope effect. CYP-mediated O-demethylation is the major clearance pathway and is rate-limited by C-H bond abstraction.

References

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